molecular formula C15H22N2O6 B3156985 1-O-tert-butyl 3-O-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate CAS No. 84358-14-5

1-O-tert-butyl 3-O-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate

Cat. No.: B3156985
CAS No.: 84358-14-5
M. Wt: 326.34 g/mol
InChI Key: LUAOHPNDGYQEAL-UHFFFAOYSA-N
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Description

1-O-tert-butyl 3-O-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate is a complex organic compound that features a piperidine ring substituted with tert-butyl and dioxopyrrolidinyl groups

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-tert-butyl 3-O-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common method involves the reaction of piperidine derivatives with tert-butyl and dioxopyrrolidinyl reagents under controlled conditions. For instance, the reaction might involve the use of tert-butyl chloroformate and N-hydroxysuccinimide in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-O-tert-butyl 3-O-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The tert-butyl and dioxopyrrolidinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

1-O-tert-butyl 3-O-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-O-tert-butyl 3-O-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds might not be as effective.

Properties

IUPAC Name

1-O-tert-butyl 3-O-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O6/c1-15(2,3)22-14(21)16-8-4-5-10(9-16)13(20)23-17-11(18)6-7-12(17)19/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAOHPNDGYQEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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